molecular formula C15H19N3O2S B2970958 N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 2034240-17-8

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2970958
CAS No.: 2034240-17-8
M. Wt: 305.4
InChI Key: CKWXWXCSXUIQEO-UHFFFAOYSA-N
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Description

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide is a nitrogen-containing heterocyclic compound

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may interact with a variety of molecular targets.

Mode of Action

One compound, voreloxin, which contains a thiazole ring, has been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that thiazole derivatives might interact with their targets in a similar manner.

Biochemical Pathways

Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids , suggesting that they might interfere with lipid metabolism pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties might influence the bioavailability of thiazole derivatives.

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives might induce various molecular and cellular changes.

Action Environment

The solubility of thiazole in different solvents suggests that the solvent environment might influence the action of thiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves the formation of the thiazole and oxazole rings followed by their coupling. The preparation method may include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of cyclohexylamine with a suitable thioamide under acidic conditions.

    Formation of the Oxazole Ring: This involves the cyclization of a suitable precursor, such as an α-hydroxy ketone, under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the thiazole and oxazole rings using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiazole or oxazole derivatives.

    Substitution: Substituted oxazole or thiazole derivatives.

Scientific Research Applications

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of thiazole and oxazole rings, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents.

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-10-12(7-17-20-10)15(19)16-8-14-18-13(9-21-14)11-5-3-2-4-6-11/h7,9,11H,2-6,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWXWXCSXUIQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2=NC(=CS2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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